molecular formula C5H3ClN2O B1592138 2-Chloropyrimidine-4-carbaldehyde CAS No. 944901-22-8

2-Chloropyrimidine-4-carbaldehyde

Cat. No.: B1592138
CAS No.: 944901-22-8
M. Wt: 142.54 g/mol
InChI Key: OMTTZYVGGYMUEG-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Pyrimidine-4-carbaldehyde: One common synthetic route involves the chlorination of pyrimidine-4-carbaldehyde using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

  • Sandmeyer Reaction: Another method involves the diazotization of 2-aminopyrimidine-4-carbaldehyde followed by the Sandmeyer reaction to introduce the chlorine atom.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

  • Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to a range of substituted pyrimidines.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide (CrO₃) or manganese dioxide (MnO₂) are commonly used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of substituted pyrimidines.

Scientific Research Applications

2-Chloropyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

  • Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloropyrimidine-2-carbaldehyde: Similar structure but with the chlorine and formyl groups at different positions.

  • 4-Amino-2-chloropyrimidine-5-carbaldehyde: Contains an amino group in addition to the chlorine and formyl groups.

Uniqueness: 2-Chloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and formyl groups in this particular arrangement allows for diverse chemical transformations and biological activities.

Properties

IUPAC Name

2-chloropyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTTZYVGGYMUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616679
Record name 2-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-22-8
Record name 2-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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